N-(1-Oxododecyl)-L-valine

Plant Pathology Fungicide Development Amino Acid Derivatives

N-(1-Oxododecyl)-L-valine (CAS 14379-28-3), also known as N-lauroyl-L-valine, is an anionic surfactant belonging to the N-acyl amino acid class, consisting of a lauric acid (C12) hydrophobic tail conjugated to the amino acid L-valine via an amide bond. It exhibits a molecular weight of 299.4 g/mol and a calculated XLogP3-AA of 5.7, indicating its amphiphilic nature.

Molecular Formula C17H33NO3
Molecular Weight 299.4 g/mol
CAS No. 14379-28-3
Cat. No. B086817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Oxododecyl)-L-valine
CAS14379-28-3
Molecular FormulaC17H33NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C17H33NO3/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21)/t16-/m0/s1
InChIKeyWQHXCNGQDLRDMP-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Oxododecyl)-L-valine (CAS 14379-28-3): A Chiral N-Acyl Amino Acid Surfactant with Documented Agricultural Bioactivity


N-(1-Oxododecyl)-L-valine (CAS 14379-28-3), also known as N-lauroyl-L-valine, is an anionic surfactant belonging to the N-acyl amino acid class, consisting of a lauric acid (C12) hydrophobic tail conjugated to the amino acid L-valine via an amide bond [1]. It exhibits a molecular weight of 299.4 g/mol and a calculated XLogP3-AA of 5.7, indicating its amphiphilic nature . This compound is distinguished by its optical activity and has been studied for its surfactant, antimicrobial, and plant disease control properties, making it relevant for applications in agrochemicals and industrial formulations [1].

Why N-(1-Oxododecyl)-L-valine (CAS 14379-28-3) Cannot Be Simply Substituted with Generic Lauric Acid or L-Valine


For applications requiring targeted bioactivity or specific surface-active properties, substituting N-(1-Oxododecyl)-L-valine with its individual components, lauric acid or L-valine, is not scientifically valid. Studies on rice blast disease prevention demonstrate that the complete molecule provides a level of activity unattainable by its constituent parts. Specifically, while N-lauroyl-L-valine showed consistent preventive activity, lauric acid, L-valine, and their physical mixture all exhibited significantly lower effects [1]. This indicates that the covalent amide linkage between the hydrophobic tail and the chiral amino acid head group is essential for its distinct performance profile, underscoring the need to procure the specific compound rather than a simple blend of its precursors.

Quantitative Differentiation Guide: N-(1-Oxododecyl)-L-valine (CAS 14379-28-3) vs. Comparators


Superior and Consistent Rice Blast Prevention Compared to Free Components

In a comparative study on rice blast disease prevention, N-(1-Oxododecyl)-L-valine demonstrated the most consistent protective activity among seven amino acid derivatives. Crucially, its activity was significantly higher than that of its individual molecular components, lauric acid and L-valine, or a physical mixture of the two [1]. This directly establishes that the amide-linked structure is critical for bioactivity.

Plant Pathology Fungicide Development Amino Acid Derivatives

Enantiomer-Specific Fungistatic Activity Against Rice Blast Fungus

The bioactivity of N-(1-Oxododecyl)-L-valine is dependent on its stereochemistry. A direct comparison between the pure L-isomer (the target compound) and the racemic DL-mixture revealed a significant difference in fungistatic potency. The L-isomer exhibited a stronger inhibitory effect on the mycelial growth of the rice blast fungus (Pyricularia oryzae) compared to the DL-mixture [1].

Chiral Chemistry Fungicide Development Stereoselectivity

Characterized Critical Micelle Concentration (CMC) for Surfactant Applications

The sodium salt of N-(1-Oxododecyl)-L-valine exhibits a well-defined critical micelle concentration (CMC), a key parameter for surfactant applications. This value provides a quantitative baseline for formulation development and allows for comparison with other anionic surfactants [1]. As a class, N-acyl amino acid surfactants are recognized for their biodegradability and lower irritation potential compared to conventional sulfate-based surfactants like sodium dodecyl sulfate (SDS) [2].

Colloid Chemistry Surfactant Science Formulation Development

Demonstrated Biodegradation Pathway by Common Bacteria

N-(1-Oxododecyl)-L-valine is susceptible to microbial degradation, a key differentiator from many synthetic surfactants. Studies show that various bacterial strains, including Pseudomonas aeruginosa, can utilize it as a sole carbon and nitrogen source. Metabolic analysis confirmed the cleavage of the amide bond, releasing lauric acid (which undergoes β-oxidation) and L-valine, ultimately leading to mineralization to CO₂ [1].

Environmental Fate Biodegradation Green Chemistry

Validated Research and Industrial Applications for N-(1-Oxododecyl)-L-valine (CAS 14379-28-3)


Lead Compound for Rice Blast Fungicide Development

N-(1-Oxododecyl)-L-valine is a validated lead compound for developing protectant fungicides against rice blast (Magnaporthe oryzae). Its activity is superior to its individual components, and its L-isomer is more potent than the racemic mixture [1][2]. Formulation efforts should focus on the free acid or its sodium/potassium salts, as ester derivatives show reduced activity [1].

Chiral Surfactant for Formulation and Enhanced Oil Recovery

As a mild, biodegradable anionic surfactant with a defined CMC of 6 × 10⁻³ mol/L (for the sodium salt), N-(1-Oxododecyl)-L-valine can be used to design specialized formulations for detergents, personal care products, or enhanced oil recovery (EOR) [3][4]. Its chiral nature may offer advantages in applications requiring stereoselective interactions.

Building Block for Biodegradable and Chiral Materials

Its ability to form chiral aggregates in organic solvents makes N-(1-Oxododecyl)-L-valine a candidate for creating supramolecular structures or chiral stationary phases in separation science [5]. Its biodegradation pathway, which yields lauric acid and L-valine, supports its use in designing environmentally benign materials [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-Oxododecyl)-L-valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.